molecular formula C20H21N5O B2669522 4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine CAS No. 1798524-72-7

4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine

Cat. No. B2669522
CAS RN: 1798524-72-7
M. Wt: 347.422
InChI Key: VYHWABOQICTKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes several functional groups: a benzyl group, a piperidine ring, a carbonyl group, a 1,2,3-triazole ring, and a pyridine ring . These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzyl group, piperidine ring, and pyridine ring are all aromatic, which could contribute to the compound’s stability and reactivity .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological activities. Researchers have explored the synthesis of substituted piperidines as potential drug candidates. The piperidine moiety can be modified to enhance bioavailability, binding affinity, and selectivity for specific targets. Scientists investigate this compound class for novel antiviral, anticancer, and anti-inflammatory agents .

Spiropiperidines in Organic Synthesis

Spiropiperidines, which incorporate a piperidine ring fused with another heterocyclic ring, offer synthetic versatility. Researchers utilize them as building blocks for complex molecules. Their unique three-dimensional structure allows access to diverse chemical space. Applications include natural product synthesis, ligand design, and catalysis .

Condensed Piperidines: Bridging Rings

Condensed piperidines involve the fusion of piperidine with other heterocycles (e.g., pyridine, quinoline, or indole). These compounds exhibit interesting biological activities and are essential in medicinal chemistry. Researchers explore their potential as kinase inhibitors, antipsychotics, and antimalarial agents .

Piperidinones: Bioactive Scaffolds

Piperidinones, characterized by a carbonyl group within the piperidine ring, serve as valuable scaffolds for drug discovery. Their structural diversity allows modification for specific biological targets. Scientists investigate piperidinones as potential antifungal, antibacterial, and antitumor agents .

Multicomponent Reactions (MCRs)

Piperidine-based MCRs enable efficient synthesis of complex molecules. Researchers combine multiple reactants in a single step to form diverse piperidine derivatives. These reactions provide rapid access to libraries of compounds for high-throughput screening in drug discovery .

Biological Evaluation and Pharmacological Activity

Scientists rigorously evaluate synthetic and natural piperidines for biological effects. They assess binding affinity, cellular activity, and toxicity profiles. Piperidine-containing compounds have shown promise as kinase inhibitors, GPCR modulators, and antiviral agents. Notably, some 2-amino-4-(1-piperidine) pyridine derivatives exhibit dual inhibition against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, many drugs that contain a piperidine ring work by interacting with receptors in the nervous system .

properties

IUPAC Name

(1-benzyl-5-pyridin-4-yltriazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c26-20(24-13-5-2-6-14-24)18-19(17-9-11-21-12-10-17)25(23-22-18)15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHWABOQICTKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine

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